Cyclohexyl propionate
CAS No.: 6222-35-1
Cat. No.: VC0517663
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6222-35-1 |
---|---|
Molecular Formula | C9H16O2 |
Molecular Weight | 156.22 g/mol |
IUPAC Name | cyclohexyl propanoate |
Standard InChI | InChI=1S/C9H16O2/c1-2-9(10)11-8-6-4-3-5-7-8/h8H,2-7H2,1H3 |
Standard InChI Key | MAMMVUWCKMOLSG-UHFFFAOYSA-N |
SMILES | CCC(=O)OC1CCCCC1 |
Canonical SMILES | CCC(=O)OC1CCCCC1 |
Appearance | Solid powder |
Boiling Point | 193.0 °C |
Introduction
Chemical Identity and Structural Characteristics
Cyclohexyl propionate, systematically named cyclohexyl propanoate, belongs to the ester class of organic compounds. Its structure comprises a cyclohexyl group bonded to the oxygen of a propionate moiety (-). The IUPAC Standard InChIKey (MAMMVUWCKMOLSG-UHFFFAOYSA-N) and CAS Registry Number (6222-35-1) uniquely identify this compound . Spectroscopic analyses, including -NMR and GC-MS, reveal characteristic peaks at 57.0 and 82.0 m/z, corresponding to fragmentation patterns of the ester backbone .
Molecular and Structural Insights
The compound’s planar structure facilitates interactions in non-polar solvents, as evidenced by a calculated LogP value of 3.13 , indicating moderate hydrophobicity. Infrared (IR) spectroscopy shows strong absorption bands at 1740 cm, typical of ester carbonyl groups, and 1250 cm for C-O stretching . These features underpin its stability in formulations requiring prolonged shelf life.
Synthesis and Production Methods
Catalytic Hydrogenation of Methyl Cinnamate
A prevalent synthesis route involves hydrogenating methyl cinnamate using ruthenium or palladium catalysts. For example, reaction at 155°C under 20 bar hydrogen pressure with 5% Ru/C yields 99.6% pure cyclohexyl propionate . Raney nickel, though cost-effective, requires stringent conditions (40–250°C, 0.1–15 MPa) but achieves 90–95% yields .
Table 1: Comparative Catalyst Performance in Hydrogenation
Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) |
---|---|---|---|---|
Ru/C | 155 | 20 | 99 | 99.6 |
Pd/C | 160–170 | 20 | 98 | 99.7 |
Raney Ni | 60–140 | 0.2–10 | 90–95 | 97–99 |
Data derived from |
Transesterification of Propionic Acid
Cyclohexanol esterification with propionic acid over Beta zeolites demonstrates the role of Brønsted acidity in enhancing yield. Zeolites with high mesopore volume () achieve 85% conversion at 180°C, outperforming Lewis acid-dominated catalysts . Organotin catalysts (e.g., dibutyl tin oxide) further optimize transesterification, enabling 90% yields at 80–170°C .
Physicochemical Properties
Thermal and Optical Characteristics
Cyclohexyl propionate exhibits a boiling point of 72–73°C at 10 mmHg and a flash point of 154°F (68°C) . Its refractive index () aligns with esters of similar chain length . The compound’s volatility is moderate, with a vapor pressure of 0.15 mmHg at 25°C, making it suitable for slow-release fragrances .
Solubility and Stability
The ester is miscible with chloroform and methanol but insoluble in water . Stability tests under accelerated conditions (40°C for 3 months) show no degradation in pH-neutral formulations, though acidic environments () induce hydrolysis .
Table 2: Key Physicochemical Parameters
Property | Value | Source |
---|---|---|
Density (25°C) | 0.954 g/mL | |
Refractive Index | 1.441 | |
LogP | 3.13 | |
Vapor Pressure (25°C) | 0.15 mmHg | |
Flash Point | 154°F (68°C) |
Applications in Industry
Flavoring Agent in Food Products
Cyclohexyl propionate is FDA-approved (21 CFR 172.515) as a synthetic flavoring agent . At concentrations of ~3 ppm, it imparts fruity nuances to beverages, candies, and baked goods . Its threshold detection in air (0.1259 μg/L) ensures perceptibility without overpowering .
Fragrance Component
In perfumery, the ester contributes top notes to floral and citrus compositions. Symrise reports its use at 0.5–10% in eaux de toilette and fabric softeners, emphasizing its synergy with bergamot and green notes . Pineapple-like accents make it ideal for tropical and fruity accords .
Industrial Solvent and Intermediate
The compound serves as a solvent for resins and a precursor in synthesizing allyl cyclohexyl propionate, a fragrance additive. Patent CN101041618A details its role in producing cyclohexyl allyl propionate via transesterification .
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